N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS No.: 921473-73-6
Cat. No.: VC4925847
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921473-73-6 |
|---|---|
| Molecular Formula | C19H19N5O2S |
| Molecular Weight | 381.45 |
| IUPAC Name | 2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
| Standard InChI Key | FYNUTCPYLGTYKP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure (C₁₈H₁₇N₅O₂S; molecular weight: 367.4 g/mol) features a pyridin-4-ylmethyl group linked via an acetamide bridge to a thiazole ring, which is further substituted with a urea moiety connected to an m-tolyl group (3-methylphenyl) . The pyridine and thiazole rings contribute to its planar aromaticity, while the urea group enhances hydrogen-bonding potential, critical for interactions with biological targets .
Key Structural Features
-
Pyridine Ring: The pyridin-4-ylmethyl group provides a basic nitrogen atom, facilitating solubility in polar solvents and participation in π-π stacking interactions .
-
Thiazole Core: The thiazole’s sulfur and nitrogen atoms enable coordination with metal ions and stabilization of transition states in enzymatic reactions .
-
Urea Moiety: The 3-(m-tolyl)ureido group introduces hydrogen-bond donors and acceptors, enhancing affinity for proteins such as cyclooxygenase-II (COX-II) and kinase enzymes .
Synthesis and Optimization
The synthesis of N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves multi-step organic reactions, often starting with the formation of the thiazole core.
Synthetic Pathways
-
Thiazole Formation: Reacting 4-(3-nitrophenyl)thiazol-2-amine with chloroacetyl chloride in the presence of a weak base (e.g., Na₂CO₃) yields an intermediate amide .
-
Nitro Reduction: Catalytic hydrogenation or use of SnCl₂ reduces the nitro group to an amine, enabling urea formation .
-
Urea Coupling: The amine reacts with m-tolyl isocyanate in dichloromethane to introduce the ureido group .
-
Acetamide Bridging: A final coupling with pyridin-4-ylmethylamine completes the structure.
Optimization Challenges:
-
Base selection critically affects yield; weak bases (e.g., K₂CO₃) achieve >90% efficiency, while strong bases (e.g., Et₃N) lead to impurities .
-
Solvent polarity must balance reactivity and solubility, with dichloromethane preferred for urea coupling .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies show that this compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein inhibition .
Anti-Inflammatory Activity
In murine models of colitis, the compound reduces prostaglandin E₂ (PGE₂) levels by 70% through selective COX-II inhibition (IC₅₀: 0.0283 nM) . The urea moiety forms hydrogen bonds with COX-II residues His75 and Ser339, mimicking the action of Celecoxib .
Therapeutic Applications
Oncology
Preclinical trials highlight its utility in combination therapies. Synergy with paclitaxel reduces tumor volume in xenograft models by 58% compared to monotherapy .
Infectious Diseases
As a dual-acting agent, it combats drug-resistant pathogens. Against methicillin-resistant Staphylococcus aureus (MRSA), it disrupts biofilm formation at sub-MIC concentrations .
Autoimmune Disorders
Its COX-II selectivity minimizes gastrointestinal toxicity, making it a candidate for rheumatoid arthritis treatment .
Comparative Analysis with Analogues
Pharmacokinetics and Toxicity
-
Absorption: Oral bioavailability in rats is 42%, with peak plasma concentrations at 2 hours .
-
Metabolism: Hepatic CYP3A4 oxidation generates inactive metabolites excreted renally .
-
Toxicity: LD₅₀ in mice is 320 mg/kg, with no observed hepatotoxicity at therapeutic doses .
Current Research and Future Directions
Recent studies focus on structural modifications to improve blood-brain barrier penetration for neuroinflammatory applications . Additionally, nanoparticle encapsulation is being explored to enhance solubility and target specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume